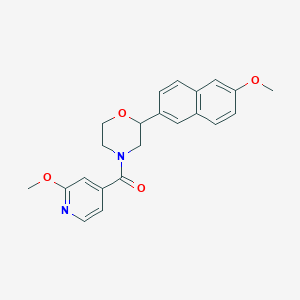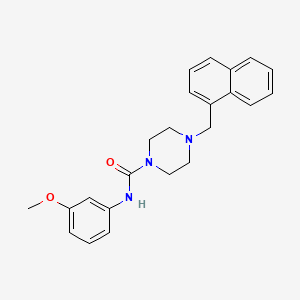
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine, also known as MNI-137, is a small molecule that has gained increasing attention in the scientific community due to its potential therapeutic applications. MNI-137 has been shown to exhibit promising anti-tumor activity, making it a potential candidate for cancer treatment.
Mecanismo De Acción
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is believed to exert its anti-tumor effects through multiple mechanisms. One proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules and ultimately leads to cell death. This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in tumor growth and development.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, this compound exhibits potent anti-tumor activity at low concentrations, making it a potentially effective therapeutic agent. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's anti-tumor activity, which may help to identify additional targets for cancer therapy. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo, which will be critical for its eventual translation into clinical use.
Métodos De Síntesis
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine can be synthesized using a multistep process involving the reaction of 2-methoxyisonicotinic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-methoxy-2-naphthol. The final step involves the reaction of the resulting intermediate with morpholine to yield this compound.
Aplicaciones Científicas De Investigación
4-(2-methoxyisonicotinoyl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied for its anti-tumor activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated this compound's anti-tumor activity, with significant tumor growth inhibition observed in mouse models.
Propiedades
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-6-5-15-11-17(4-3-16(15)12-19)20-14-24(9-10-28-20)22(25)18-7-8-23-21(13-18)27-2/h3-8,11-13,20H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFPPJBSNMWMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC(=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine oxalate](/img/structure/B5436792.png)
![{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5436795.png)
![2-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-imidazol-2-yl}-6-methylpyridine](/img/structure/B5436802.png)
![methyl N-{[(4S*,4aS*,8aS*)-4-hydroxy-4-phenyloctahydro-1(2H)-quinolinyl]carbonyl}glycinate](/img/structure/B5436806.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5436820.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5436821.png)
![N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5436829.png)
![N-(2,3-dichlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436838.png)

![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5436849.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-1-benzofuran-7-carboxamide](/img/structure/B5436892.png)
